molecular formula C24H20N2O8S4 B13772553 (1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)- CAS No. 7218-46-4

(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-

Katalognummer: B13772553
CAS-Nummer: 7218-46-4
Molekulargewicht: 592.7 g/mol
InChI-Schlüssel: IISDMBNJXWPOIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide is an organic compound with the molecular formula C24H20N2O8S4 It is known for its unique structure, which includes two phenylsulfonyl groups attached to a biphenyl core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide typically involves the reaction of biphenyl-4,4’-disulfonyl chloride with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Biphenyl-4,4’-disulfonyl chloride and aniline.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The biphenyl-4,4’-disulfonyl chloride is added to a solution of aniline and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The phenylsulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of new sulfonamide derivatives, while oxidation and reduction can result in changes to the sulfonyl groups or the biphenyl core.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The biphenyl core provides structural stability and can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Bis-(phenylsulfonyl)benzene-1,4-disulfonamide: Similar structure but with a benzene core instead of biphenyl.

    N,N’-Bis-(phenylsulfonyl)naphthalene-2,6-disulfonamide: Contains a naphthalene core, offering different chemical properties.

    N,N’-Bis-(phenylsulfonyl)anthracene-9,10-disulfonamide: Features an anthracene core, which can influence its reactivity and applications.

Uniqueness

N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity can enhance its binding affinity to certain molecular targets and improve its stability in various chemical and biological environments. Additionally, the presence of two phenylsulfonyl groups allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

7218-46-4

Molekularformel

C24H20N2O8S4

Molekulargewicht

592.7 g/mol

IUPAC-Name

N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C24H20N2O8S4/c27-35(28,21-7-3-1-4-8-21)25-37(31,32)23-15-11-19(12-16-23)20-13-17-24(18-14-20)38(33,34)26-36(29,30)22-9-5-2-6-10-22/h1-18,25-26H

InChI-Schlüssel

IISDMBNJXWPOIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.